3-(Methoxymethyl)cyclobutan-1-one: Chemical Properties, Stability, and Synthetic Utility in Drug Development
3-(Methoxymethyl)cyclobutan-1-one: Chemical Properties, Stability, and Synthetic Utility in Drug Development
Executive Summary
In modern drug development, the integration of conformationally restricted, strained ring systems is a proven strategy for enhancing target affinity and metabolic stability. 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) serves as a highly specialized, bifunctional building block that perfectly encapsulates this approach. By pairing a hyper-reactive, strained cyclobutanone core with a robust methoxymethyl (MOM) ether, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic stability, and validated synthetic workflows, designed for senior researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The utility of 3-(methoxymethyl)cyclobutan-1-one stems from its precise molecular architecture. The molecule consists of a four-membered cyclic ketone substituted at the C3 position with a methoxymethyl ether[1]. This specific substitution pattern maintains the symmetry of the ring's electronic environment while providing a protected hydroxyl handle for downstream functionalization[2].
Quantitative Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3-(Methoxymethyl)cyclobutan-1-one | [2] |
| CAS Registry Number | 1068160-23-5 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2],[3] |
| SMILES String | COCC1CC(=O)C1 | [1],[3] |
| Ring Strain Energy | ~26.3 kcal/mol (Cyclobutanone core) | [4] |
| Storage Conditions | Sealed, dry, under -20 °C | [3] |
The Dichotomy of Stability: Cyclobutanone Core vs. MOM Ether
The chemical behavior of 3-(methoxymethyl)cyclobutan-1-one is governed by the contrasting stabilities of its two primary functional groups. Understanding this dichotomy is critical for designing successful synthetic routes.
Thermodynamic Strain and Ketone Reactivity
The cyclobutanone ring is characterized by severe angle and torsional strain, possessing a total ring strain energy of approximately 26.3 kcal/mol[4]. The
Causality in Reactivity: To compensate for this compressed geometry, the
Photochemical and Thermal Degradation
Due to its inherent strain, the cyclobutanone core is sensitive to both thermal and photochemical degradation:
-
Thermal: At elevated temperatures (approaching 350 °C), cyclobutanones undergo a
cycloelimination, decomposing into ketene and alkene derivatives[4]. -
Photochemical: Exposure to UV light (
~280 nm) excites the molecule to the ( ) state[6]. This triggers a rapid Norrish Type I -cleavage, generating an acyl-alkyl diradical that undergoes -scission to yield photoproducts (ketene and ethene derivatives)[6],[7].
Fig 1: Photochemical α-cleavage pathway of 3-(MOM)cyclobutan-1-one via Norrish Type I reaction.
MOM Ether Robustness
In stark contrast to the labile ketone, the methoxymethyl (MOM) ether is an exceptionally robust acetal-based protecting group[8].
-
Stability Profile: The MOM group is completely inert to strong bases (e.g., LDA), powerful nucleophiles (e.g., Grignard and organolithium reagents), and common reducing agents (e.g.,
)[8],[9]. It remains stable across a broad aqueous pH range of 4 to 12[8],[9]. -
Lability: Because it is an acetal, it is selectively cleaved via acid-catalyzed hydrolysis (e.g., using dilute HCl in methanol, or Lewis acids like
) to regenerate the free hydroxyl group[8],[9],[10].
Orthogonal Synthetic Workflows
The stability of the MOM ether combined with the hyper-electrophilicity of the cyclobutanone core allows for strictly orthogonal synthetic manipulations.
Fig 2: Orthogonal synthetic workflows exploiting the dual reactivity of the ketone and MOM ether.
Protocol A: Low-Temperature Nucleophilic Addition (Grignard)
Causality: The extreme electrophilicity of the strained carbonyl means nucleophilic attack is highly favored. However, to prevent unwanted base-catalyzed ring-opening or enolization, the kinetic energy of the system must be minimized. Therefore, strict cryogenic conditions (-78 °C) are mandatory. The MOM ether remains completely unaffected by the Grignard reagent[8],[9].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Addition: Slowly add the desired Grignard reagent (
, 1.1 equiv) dropwise via syringe over 10 minutes, maintaining the internal temperature. -
Self-Validation (TLC): After 30 minutes, withdraw a 10 µL aliquot, quench in 100 µL of saturated aqueous
, and extract with ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (visualized via stain) confirms reaction completion. -
Quenching & Isolation: Quench the bulk reaction at -78 °C with saturated aqueous
. Warm to room temperature, extract with ethyl acetate ( ), wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol B: Chemoselective MOM Deprotection
Causality: To reveal the C3 hydroxyl group without destroying the sensitive cyclobutanone ring, mild acidic conditions must be employed. The MOM acetal linkage is cleaved via an oxocarbenium intermediate using catalytic acid in a protic solvent, which traps the liberated formaldehyde equivalent[8],[9].
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) in methanol (0.1 M concentration) at room temperature.
-
Acidification: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or 1M HCl (0.1 equiv)[10].
-
Incubation: Stir the mixture at room temperature. Avoid heating, as elevated temperatures in the presence of acid can promote ring-expansion or degradation of the cyclobutanone[11],[8].
-
Self-Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The deprotected product (3-hydroxycyclobutan-1-one) will exhibit a significantly lower
value due to increased polarity and will stain intensely with Phosphomolybdic Acid (PMA). -
Neutralization & Isolation: Once complete, neutralize the acid by adding solid
. Filter the suspension, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to yield the pure hydroxy-ketone.
Conclusion
3-(Methoxymethyl)cyclobutan-1-one is a highly strategic intermediate for modern drug discovery. By leveraging the thermodynamic strain of the cyclobutanone core for rapid functionalization, while relying on the extreme stability of the MOM ether to mask the C3 position, chemists can rapidly assemble complex, spirocyclic, or highly substituted cyclobutane derivatives. Strict adherence to temperature control and orthogonal deprotection strategies ensures high-yielding integration of this motif into advanced pharmaceutical pipelines.
References
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